molecular formula C15H21FO3 B141572 2-Fluoro-4-octyloxybenzoic acid CAS No. 128895-76-1

2-Fluoro-4-octyloxybenzoic acid

Cat. No. B141572
M. Wt: 268.32 g/mol
InChI Key: AWPDESKDPDUKRX-UHFFFAOYSA-N
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Description

2-Fluoro-4-octyloxybenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the family of benzoic acids and has a molecular formula of C15H21FO3. This compound has a wide range of potential applications in scientific research, including its use as a building block for the synthesis of other compounds, as well as its potential use in the development of new drugs and materials.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-Fluorobenzoic acid, a related compound to 2-Fluoro-4-Octyloxybenzoic acid, has been utilized in the preparation of rare-earth metal-organic frameworks (RE MOFs). A study by Vizuet et al. (2021) discusses the synthesis of holmium-UiO-66 analogues and a novel holmium MOF, where the presence of fluorinated clusters was observed. This indicates the potential of fluorobenzoic acids in creating unique MOF structures (Vizuet et al., 2021).

Biodegradation Studies

Research by Boersma et al. (2004) on the biodegradation of 2- and 4-fluorobenzoates by a strain of Sphingomonas sheds light on the metabolic pathways of fluorinated benzoates. This study provides valuable insights into the environmental impact and biodegradability of such compounds (Boersma et al., 2004).

Insecticidal Activity

The synthesis and study of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, derived from fluorobenzoic acids, have been researched for their insecticidal properties. Mohan et al. (2004) explored the potential of these compounds against crop pests, highlighting another application of fluorobenzoic acid derivatives (Mohan et al., 2004).

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to 2-Fluoro-4-Octyloxybenzoic acid, has been used as a building block in the synthesis of various nitrogenous heterocycles. Křupková et al. (2013) describe its application in creating benzimidazoles, benzotriazoles, and other heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Liquid Crystal Studies

The study of hydrogen-bonded liquid crystals, such as 4-decyloxy-2-fluorobenzoic acid, provides insights into the electro-optic properties of these materials. Missaoui et al. (2020) investigated the dielectric and optical properties of such crystals, demonstrating the relevance of fluorinated benzoic acids in advanced material sciences (Missaoui et al., 2020).

Voltammetry Studies

Research on the interaction of CuCl2 with fluorobenzoic acids, including 4-fluorobenzoic acid, has been conducted using cyclic voltammetry. Gomaa et al. (2020) explored the thermodynamic parameters and redox behaviors of these interactions, showing the utility of fluorobenzoic acids in electrochemical studies (Gomaa et al., 2020).

Radiotracer Development

2-Fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, a compound related to 2-Fluoro-4-Octyloxybenzoic acid, has been synthesized for use as a fluorine-18-labeled bexarotene analogue in PET imaging. Wang et al. (2014) discuss its potential in imaging retinoid X receptors, highlighting the importance of fluorobenzoic acids in medical imaging (Wang et al., 2014).

Safety And Hazards

While specific safety and hazard data for 2-Fluoro-4-octyloxybenzoic acid is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-fluoro-4-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11H,2-7,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPDESKDPDUKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379168
Record name 2-Fluoro-4-octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-octyloxybenzoic acid

CAS RN

128895-76-1
Record name 2-Fluoro-4-octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Haouas, T Missaoui, MAB Aissa… - … Res Appl Chem, 2020 - biointerfaceresearch.com
… The 1,4-phenylene bis (2,3-difluoro-4-octyloxybenzoate) was synthesized by esterification of the 3,2-fluoro-4-octyloxybenzoic acid (2) with the hydroquinone (3) as described in [9]. The …
Number of citations: 3 biointerfaceresearch.com

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